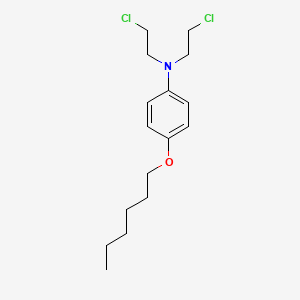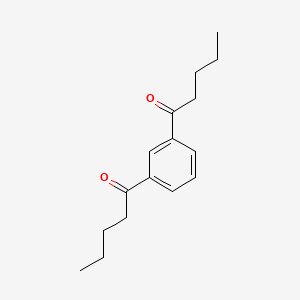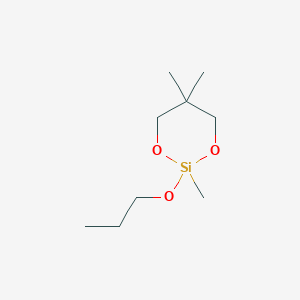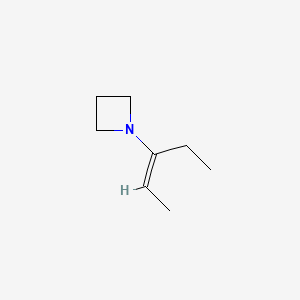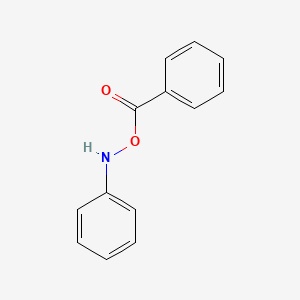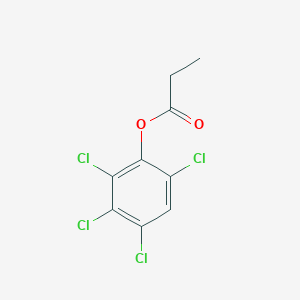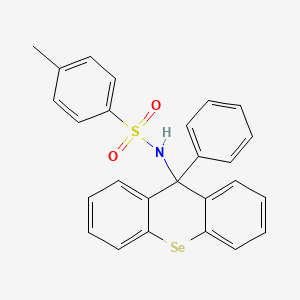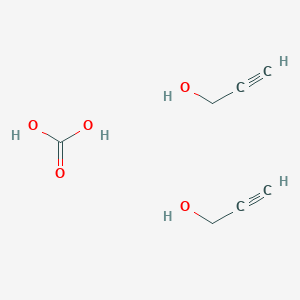
Carbonic acid--prop-2-yn-1-ol (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of carbonic acid and propargyl alcohol, featuring two propargyl groups attached to a carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbonic acid–prop-2-yn-1-ol (1/2) can be synthesized through the reaction of carbon dioxide with propargyl alcohol in the presence of a catalyst . Another method involves the reaction of phosgene with propargyl alcohol . The reaction conditions typically require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
Industrial production of carbonic acid–prop-2-yn-1-ol (1/2) often involves large-scale reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid–prop-2-yn-1-ol (1/2) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbonic acid derivatives.
Reduction: Reduction reactions can yield propargyl alcohol and other related compounds.
Substitution: The propargyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various carbonic acid derivatives, propargyl alcohol, and substituted propargyl compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, carbonic acid–prop-2-yn-1-ol (1/2) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical compounds through various reactions .
Biology and Medicine
Its ability to undergo specific chemical reactions makes it valuable for creating biologically active molecules .
Industry
Industrially, carbonic acid–prop-2-yn-1-ol (1/2) is used in the production of polymers and other materials. Its reactivity and versatility make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of carbonic acid–prop-2-yn-1-ol (1/2) involves its ability to undergo chemical reactions that modify its structure. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, it targets oxidizing agents to form carbonic acid derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to carbonic acid–prop-2-yn-1-ol (1/2) include:
Propargyl alcohol: A simpler compound with similar reactivity.
Dipropargyl carbonate: Another derivative of carbonic acid with two propargyl groups.
Carbonic acid di-prop-2-ynyl ester: A closely related compound with similar chemical properties.
Uniqueness
Carbonic acid–prop-2-yn-1-ol (1/2) is unique due to its specific combination of carbonic acid and propargyl groups, which confer distinct reactivity and versatility. This makes it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
79493-91-7 |
|---|---|
Formule moléculaire |
C7H10O5 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
carbonic acid;prop-2-yn-1-ol |
InChI |
InChI=1S/2C3H4O.CH2O3/c2*1-2-3-4;2-1(3)4/h2*1,4H,3H2;(H2,2,3,4) |
Clé InChI |
PIDISQVJJCBEAX-UHFFFAOYSA-N |
SMILES canonique |
C#CCO.C#CCO.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


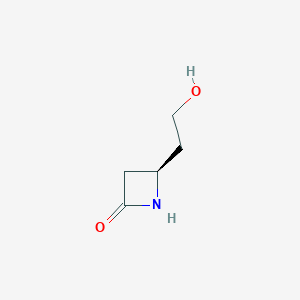
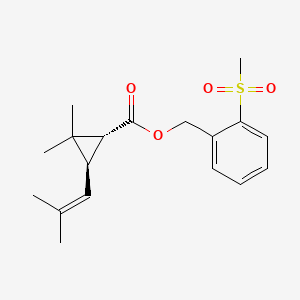
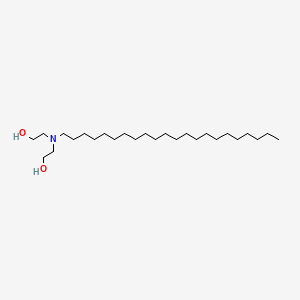
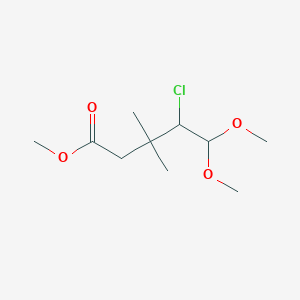
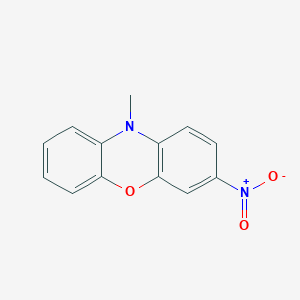
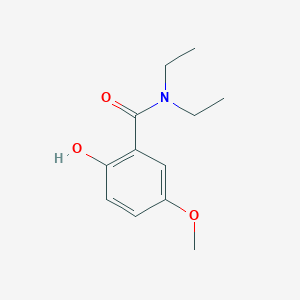
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)
